Grandinin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Grandinin is an ellagitannin, a type of hydrolysable tannin, found in various plant species such as Melaleuca quinquenervia and oak species like Quercus alba (North American white oak) and Quercus robur (European red oak) . It is known for its antioxidant and astringent properties and is also present in wines aged in oak barrels . This compound is a castalagin glycoside, formed by the binding of the pentose lyxose .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of grandinin involves several steps. One method uses the bark of Anogeissus acuminata as the raw material . The process includes:

Extraction: Grease substances are extracted from the raw material using supercritical carbon dioxide fluid. Continuous reflux ultrasonic extraction is then performed on the degreased raw material to obtain an extracting solution.

Concentration and Purification: The extracting solution is concentrated, and a gelatin solution is added. The mixture is centrifuged, and the precipitate is dissolved in an acetone-water solution and filtered to remove gelatin, resulting in a preliminary purification solution.

Final Purification: The solution is purified through a macroporous resin column, eluted with water and an ethanol-water solution, concentrated, and freeze-dried to obtain this compound.

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for higher yield and purity. The process is carried out at 50°C to avoid chemical and structural changes caused by high temperatures in conventional hot reflux extraction .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Grandinin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und andere Oxidationsmittel unter milden Bedingungen.

Hydrolyse: Saure oder enzymatische Bedingungen werden typischerweise für Hydrolysereaktionen verwendet.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Sources

Grandinin is classified as an ellagitannin, a type of polyphenolic compound known for its complex structure and significant biological activities. It is commonly found in:

- Oak trees : Particularly in the bark and wood.

- Fruits : Such as pomegranates and berries.

- Herbs : Including certain varieties of tea.

The structural characteristics of this compound contribute to its bioactivity, which includes antioxidant, anti-inflammatory, and antimicrobial properties.

Antioxidant Activity

This compound exhibits strong antioxidant properties, which are crucial for combating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from damage. This property is particularly relevant in the context of chronic diseases such as cancer and cardiovascular disorders.

Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory pathways. For example, it has been shown to inhibit the expression of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. A study highlighted that this compound reduced inflammation markers in vitro, indicating its therapeutic potential in conditions like arthritis and colitis .

Neuroprotective Properties

Recent research has explored the neuroprotective effects of this compound. It has been found to enhance cognitive function by protecting neuronal cells from oxidative damage. In animal models of neurodegenerative diseases, treatment with this compound resulted in improved memory and learning capabilities . This suggests that this compound could be a promising candidate for developing therapies aimed at Alzheimer's disease and other cognitive impairments.

Applications in Food Science

This compound's presence in oak wood is significant for the wine industry. It contributes to both the flavor profile and the antioxidant capacity of wines. The concentration of this compound influences the sensory characteristics of wine, making it an important factor in winemaking processes .

Table 1: Influence of this compound on Wine Characteristics

| Parameter | Effect of this compound |

|---|---|

| Flavor Profile | Enhances complexity |

| Color Stability | Improves longevity |

| Antioxidant Capacity | Increases protective effects |

Case Study 1: this compound in Cancer Therapy

A study investigated the synergistic effects of this compound when combined with conventional chemotherapy agents on pancreatic cancer cell lines. The results indicated that this compound enhanced the efficacy of these drugs, leading to a significant reduction in cell viability compared to treatments with chemotherapy alone .

Case Study 2: this compound's Role in Gut Health

Research focusing on gut microbiome interactions showed that this compound positively influenced gut health by promoting beneficial bacteria growth while inhibiting pathogenic strains. This dual action could have implications for dietary supplements aimed at improving digestive health .

Wirkmechanismus

Grandinin exerts its effects through several mechanisms:

Vergleich Mit ähnlichen Verbindungen

Castalagin: Another ellagitannin with similar antioxidant properties.

Vescalagin: Similar to grandinin, it is found in oak species and exhibits antioxidant activity.

Tellimagrandin II: An isomer of punicafolin, found in Geum japonicum and Syzygium aromaticum, with similar biological activities.

Uniqueness of this compound: this compound is unique due to its specific glycosidic linkage with the pentose lyxose and its potent inhibition of the epidermal growth factor receptor phosphorylation . This makes it particularly interesting for cancer research and therapeutic applications .

Biologische Aktivität

Grandinin is a polyphenolic compound derived from the leaves of Melaleuca quinquenervia, known for its diverse biological activities. This article reviews the current understanding of its biological effects, particularly in relation to cancer cell viability, apoptosis, and potential therapeutic applications.

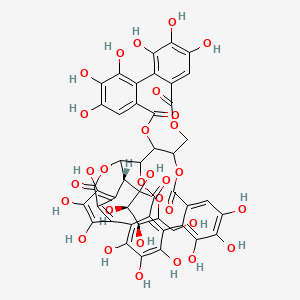

Chemical Structure and Properties

This compound is classified as a C-glycosidic ellagitannin. Its structure allows it to interact with various biological pathways, contributing to its pharmacological effects. The compound's ability to modulate signaling pathways makes it a candidate for further research in cancer therapy and other medical applications.

Inhibition of Cancer Cell Viability

Research has demonstrated that this compound effectively reduces the viability of several malignant cell lines, including MS-1, A549 (lung cancer), and LK-2. A study found that treatment with this compound at concentrations of 8 μM and 16 μM led to significant decreases in cell viability over 48 hours. The mechanism involves the down-regulation of phosphorylated epidermal growth factor receptor (p-EGFR) and phosphorylated AKT (p-AKT), both critical proteins in cancer cell survival and proliferation.

| Cell Line | Concentration (μM) | Viability Reduction (%) |

|---|---|---|

| MS-1 | 8 | Significant |

| MS-1 | 16 | Significant |

| A549 | 8 | Significant |

| A549 | 16 | Significant |

| LK-2 | 8 | Significant |

| LK-2 | 16 | Significant |

The results indicate that this compound does not affect the mRNA levels of EGFR and AKT but significantly impacts their protein phosphorylation status, suggesting a post-transcriptional regulatory mechanism .

Induction of Apoptosis

This compound has been shown to induce apoptosis in malignant cells. The reduction in p-EGFR and p-AKT levels correlates with increased apoptotic activity, making it a potential candidate for therapeutic strategies against lung malignancies. The specific pathways through which this compound induces apoptosis include:

- Caspase Activation : this compound treatment leads to the activation of caspases, which are crucial for the execution phase of apoptosis.

- Inhibition of Anti-apoptotic Proteins : It may also inhibit proteins that prevent apoptosis, thus promoting cell death in cancerous cells.

Case Studies and Experimental Findings

Several studies have documented the effects of this compound on different biological systems:

- Diabetes Management : In STZ-induced diabetic mice, this compound was reported to reduce elevated blood glucose levels and lower blood urea nitrogen levels, indicating potential benefits in metabolic disorders .

- Antioxidant Activity : this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Combination Therapies : Research suggests that combining this compound with other pharmacological agents may enhance its efficacy against various malignancies. For instance, studies have explored its synergistic effects when paired with acyclovir in viral infections .

Eigenschaften

CAS-Nummer |

115166-32-0 |

|---|---|

Molekularformel |

C46H34O30 |

Molekulargewicht |

1066.7 g/mol |

IUPAC-Name |

(46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37-pentadecahydroxy-46-[(3R,4S)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone |

InChI |

InChI=1S/C46H34O30/c47-4-12-27(54)40(64)46(70,76-12)23-22-21-19(33(60)36(63)34(22)61)18-20-17(31(58)35(62)32(18)59)16-8(3-11(50)26(53)30(16)57)42(66)72-13-5-71-41(65)6-1-9(48)24(51)28(55)14(6)15-7(2-10(49)25(52)29(15)56)43(67)73-37(13)39(75-44(20)68)38(23)74-45(21)69/h1-3,12-13,23,27,37-40,47-64,70H,4-5H2/t12?,13?,23-,27-,37?,38?,39?,40-,46?/m1/s1 |

InChI-Schlüssel |

GCEXRPOQEVIITL-XJDSPLDHSA-N |

SMILES |

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)C8(C(C(C(O8)CO)O)O)O)OC(=O)C9=CC(=C(C(=C9C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Isomerische SMILES |

C1C2C(C3C4[C@@H](C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)C8([C@@H]([C@@H](C(O8)CO)O)O)O)OC(=O)C9=CC(=C(C(=C9C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Kanonische SMILES |

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)C8(C(C(C(O8)CO)O)O)O)OC(=O)C9=CC(=C(C(=C9C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Synonyme |

grandinin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.